molecular formula C13H9ClFNO B6613699 5-chloro-2-(4-fluorobenzoyl)aniline CAS No. 1493244-95-3

5-chloro-2-(4-fluorobenzoyl)aniline

Cat. No.: B6613699
CAS No.: 1493244-95-3
M. Wt: 249.67 g/mol
InChI Key: ODMBUEHQKWFMSS-UHFFFAOYSA-N
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Description

5-chloro-2-(4-fluorobenzoyl)aniline: is an organic compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . It is also known by its IUPAC name, (2-amino-4-chlorophenyl)(4-fluorophenyl)methanone . This compound is characterized by the presence of a chloro group at the 5th position and a fluorobenzoyl group at the 2nd position of the aniline ring.

Scientific Research Applications

Chemistry: 5-chloro-2-(4-fluorobenzoyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceutical compounds and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in enzyme inhibition and receptor binding studies .

Industry: In industrial applications, this compound is used in the production of dyes , pigments , and polymers . Its unique chemical structure makes it suitable for creating materials with specific properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-fluorobenzoyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2-amino-4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity, often involving temperature control and solvent recovery systems to ensure efficient use of resources .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Comparison with Similar Compounds

  • 4-chloro-2-(2-fluorobenzoyl)aniline
  • 2-chloro-4-fluoroaniline
  • 2-amino-4-chlorobenzophenone

Comparison: 5-chloro-2-(4-fluorobenzoyl)aniline is unique due to the specific positioning of the chloro and fluoro groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity , making it a valuable compound for targeted applications .

Properties

IUPAC Name

(2-amino-4-chlorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMBUEHQKWFMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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